5-Fluoroisoquinoline-1-carbonitrile
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Overview
Description
5-Fluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C10H5FN2. It is characterized by the presence of a fluorine atom at the 5-position of the isoquinoline ring and a cyano group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinoline-1-carbonitrile typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Fluoroquinoline: Similar in structure but lacks the cyano group.
5-Fluoroisoquinoline: Lacks the cyano group at the 1-position.
5-Fluoro-2-methylisoquinoline: Contains a methyl group instead of a cyano group.
Uniqueness: 5-Fluoroisoquinoline-1-carbonitrile is unique due to the combination of the fluorine atom and the cyano group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H |
InChI Key |
ICTFRQQJSRRRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)F |
Origin of Product |
United States |
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